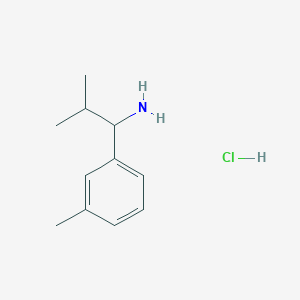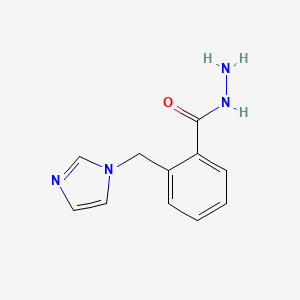
Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide is an organic compound that combines the structural features of benzoic acid, imidazole, and hydrazide. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring and hydrazide group in its structure suggests it may exhibit unique chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide typically involves multiple steps:
-
Formation of 2-(1H-imidazol-1-ylmethyl)benzoic acid
Starting Materials: Benzoic acid and imidazole.
Reaction: The benzoic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The resulting benzoic acid chloride is then reacted with imidazole in the presence of a base such as triethylamine to form 2-(1H-imidazol-1-ylmethyl)benzoic acid.
-
Conversion to Hydrazide
Starting Materials: 2-(1H-imidazol-1-ylmethyl)benzoic acid and hydrazine hydrate.
Reaction: The 2-(1H-imidazol-1-ylmethyl)benzoic acid is reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation
- The imidazole ring can undergo oxidation reactions, potentially forming N-oxides.
- Common reagents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- The hydrazide group can be reduced to form corresponding amines.
- Common reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
-
Substitution
- The aromatic ring can undergo electrophilic substitution reactions.
- Common reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of amines from the hydrazide group.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The imidazole ring can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for the development of new antibiotics.
Enzyme Inhibition: The hydrazide group can interact with enzymes, potentially inhibiting their activity.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and enzyme inhibitory properties.
Industry
Material Science: Used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide exerts its effects is likely multifaceted:
Molecular Targets: The imidazole ring can interact with metal ions and proteins, while the hydrazide group can form hydrogen bonds with biological molecules.
Pathways Involved: The compound may inhibit enzymes by binding to their active sites, disrupting normal metabolic processes. It may also interact with DNA or RNA, affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Imidazol-1-ylmethyl)benzoic acid: Lacks the hydrazide group, potentially less reactive in certain biological contexts.
4-(1H-Imidazol-1-yl)benzoic acid: Similar structure but with the imidazole ring in a different position, affecting its reactivity and biological activity.
Benzoic acid hydrazide: Lacks the imidazole ring, which may reduce its potential for metal coordination and enzyme inhibition.
Uniqueness
Benzoic acid, 2-(1H-imidazol-1-ylmethyl)-, hydrazide is unique due to the combination of the imidazole ring and hydrazide group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
143426-45-3 |
|---|---|
Fórmula molecular |
C11H12N4O |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
2-(imidazol-1-ylmethyl)benzohydrazide |
InChI |
InChI=1S/C11H12N4O/c12-14-11(16)10-4-2-1-3-9(10)7-15-6-5-13-8-15/h1-6,8H,7,12H2,(H,14,16) |
Clave InChI |
OTIVBBAIXSSTHI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C=CN=C2)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)

![1-[1-(5-Bromothiophen-2-yl)ethyl]-3-methylurea](/img/structure/B12066367.png)
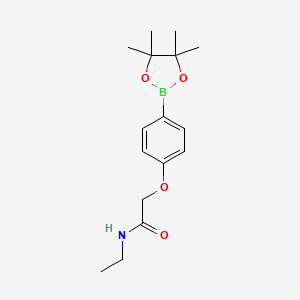
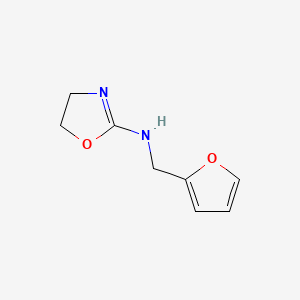

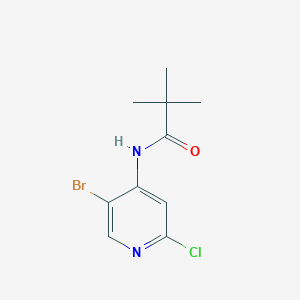
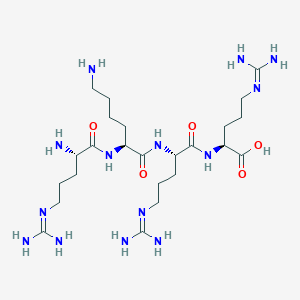
![{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}(2,2,2-trifluoroethyl)amine](/img/structure/B12066401.png)



